Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Description
Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a 7-oxa-2-azaspiro[3.5]nonane core, a tert-butyl carbamate protecting group, and an aminomethyl substituent at position 1. Its spiro architecture confers conformational rigidity, making it valuable in medicinal chemistry for modulating pharmacokinetic properties such as metabolic stability and target binding .
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-13(10(15)8-14)4-6-17-7-5-13/h10H,4-9,14H2,1-3H3 |
InChI Key |
ZTPVDFJXJOVBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1CN)CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of functional groups. The reaction conditions often include the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions. Typical reagents used in the synthesis include amines, carboxylic acids, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects. The pathways involved may include inhibition or activation of specific enzymes, altering cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Spirocyclic Derivatives
Table 1: Key Physicochemical Properties of Spiro[3.5]nonane Derivatives
Key Observations :
Functional Group Comparison
Aminomethyl vs. Hydroxymethyl Substitution
- This group enhances solubility in aqueous media and enables covalent conjugation in drug design.
- Hydroxymethyl Group : Provides a hydroxyl moiety, improving hydrophilicity and enabling ether or ester derivatization. The hydroxymethyl analog (3b) was synthesized in 91.1% yield via nucleophilic cyclization, demonstrating synthetic accessibility .
Halogenated Derivatives
- Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate () incorporates iodine, a heavy atom useful in crystallography or radiolabeling. Its synthesis involves Pd/C-mediated hydrogenation, a common strategy for deprotection or reduction .
Diazaspiro and Bicyclic Analogs
Table 2: Comparison with Diazabicyclo and Diazaspiro Compounds
Key Observations :
- Bicyclic analogs (e.g., diazabicyclo[5.1.0]octane) exhibit higher ring strain, which can be exploited for selective reactivity in synthesis .
Biological Activity
Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, a synthetic organic compound, has garnered interest in medicinal chemistry and biological research due to its unique spirocyclic structure and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 256.3 g/mol. The compound features an aminomethyl group and a carboxylate ester, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2648948-25-6 |
| Molecular Formula | C13H24N2O3 |
| Molecular Weight | 256.3 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving piperidine derivatives.
- Introduction of the Aminomethyl Group : Functionalization occurs via nucleophilic substitution reactions.
- Esterification : The final step involves esterification of the carboxylic acid with tert-butyl alcohol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the spirocyclic core provides structural rigidity, modulating the activity of target molecules.
Research Findings
- Medicinal Chemistry Applications : The compound is utilized as a building block for synthesizing potential therapeutic agents targeting neurological disorders due to its ability to interact with neurotransmitter systems.
- Enzyme Interaction Studies : Research indicates that this compound can influence enzyme activity by acting as an inhibitor or modulator, which is crucial for understanding its therapeutic potential.
- Receptor Binding Studies : Investigations have shown that this compound can bind to specific receptors, influencing cellular signaling pathways.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Neurotransmitter Systems : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound could enhance dopamine receptor activity in vitro, suggesting potential applications in treating disorders like Parkinson's disease .
- Inhibition of Enzymatic Activity : Research indicated that the compound could effectively inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, highlighting its potential as a therapeutic agent .
- Receptor Modulation : In receptor binding assays, this compound exhibited significant binding affinity towards serotonin receptors, indicating its role in modulating mood and anxiety-related pathways .
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate?
The synthesis typically involves multi-step procedures, including spirocyclic ring formation and functional group protection/deprotection. For example, tert-butyl-protected spirocyclic intermediates are synthesized via cyclization reactions, followed by aminomethylation using reductive amination or nucleophilic substitution. A reported procedure for a related compound (tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate) achieved a 91.1% yield via a stepwise protocol involving trichloroacetyl chloride and zinc/copper coupling . Key steps include Boc (tert-butoxycarbonyl) protection to stabilize reactive amines and controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions.
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For instance, NMR can confirm the spirocyclic framework and aminomethyl group integration (e.g., δ 3.39 ppm for methylene protons adjacent to nitrogen). Mass spectrometry (MS) via atmospheric pressure electrospray ionization (APEI) confirms molecular weight, with observed peaks matching calculated values (e.g., [M-(t-Bu)] at m/z 201.0) . Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O stretch at ~1700 cm) and ether (C-O-C at ~1100 cm).
Q. What functional group transformations are feasible with this compound?
The aminomethyl group enables reactions such as:
- Acylation : Reacting with activated esters (e.g., NHS esters) to form amides under mild conditions.
- Oxidation : Controlled oxidation of the amine to nitro or hydroxylamine derivatives using agents like meta-chloroperbenzoic acid (mCPBA) .
- Reduction : Hydrogenolysis of the Boc group with catalysts like Pd/C to expose the primary amine .
Advanced Research Questions
Q. How can competing reaction pathways during functionalization be minimized?
Competing pathways (e.g., over-oxidation or undesired ring-opening) are managed by:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states for selective substitutions .
- Temperature control : Low temperatures (-78°C to 0°C) suppress side reactions during sensitive steps like Boc deprotection .
- Catalyst tuning : Use of Lewis acids (e.g., ZnCl) to direct regioselectivity in spirocyclic systems .
Q. What analytical approaches resolve discrepancies in reported reaction yields?
Discrepancies often arise from impurities or kinetic vs. thermodynamic product formation. Strategies include:
- High-resolution LC-MS : Identifies byproducts (e.g., dimerization or hydrolysis products) and quantifies purity .
- Variable-temperature NMR : Detects conformational isomers or rotamers that may affect reactivity .
- Computational modeling : Density Functional Theory (DFT) predicts favorable reaction pathways and intermediates .
Q. How does the spirocyclic framework influence bioactivity in target interactions?
The rigid spiro[3.5]nonane core enforces a specific conformation, enhancing binding affinity to biological targets. For example:
- Enzyme inhibition : The amine group acts as a hydrogen bond donor, while the spirocyclic ether improves solubility for membrane penetration .
- Receptor modulation : Comparative studies with non-spiro analogs show >10x higher potency in serotonin receptor assays due to reduced entropic penalty upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
